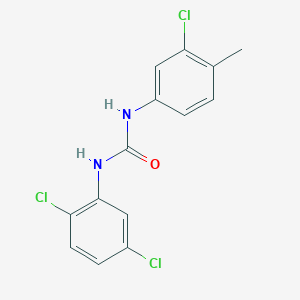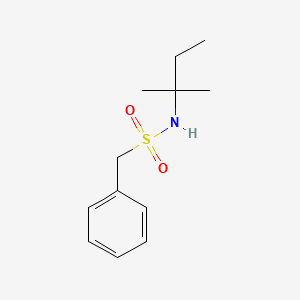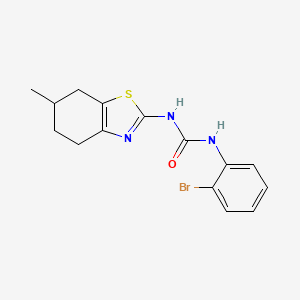![molecular formula C11H13N3O3S B4542266 butyl [5-(2-furyl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B4542266.png)
butyl [5-(2-furyl)-1,3,4-thiadiazol-2-yl]carbamate
Übersicht
Beschreibung
"Butyl [5-(2-furyl)-1,3,4-thiadiazol-2-yl]carbamate" is a compound that falls within the category of 1,3,4-thiadiazole derivatives. These compounds are of interest due to their diverse chemical properties and potential applications in various fields of chemistry and biology. The thiadiazole core is a crucial component in these compounds, contributing to their stability and reactivity.
Synthesis Analysis
The synthesis of 1,3,4-thiadiazole derivatives involves multiple steps, including the acylation of arylidene amidrazones and the cyclization of carbethoxyhydrazones under specific conditions. Such processes lead to the formation of thiadiazolines and triazolines, depending on the structure of the arylidene moiety involved (Usova et al., 1994).
Molecular Structure Analysis
Molecular structure analysis reveals the bond lengths and angles, indicating strong interactions between the sulfonyl group and the thiadiazole ring, presenting a distorted arrangement around the sulfur atom. This structural configuration suggests the significance of the sulfonyl group in determining the compound's reactivity and stability (Pedregosa et al., 1996).
Chemical Reactions and Properties
The chemical reactivity of 1,3,4-thiadiazole derivatives, including this compound, involves interactions with various nucleophiles leading to diverse products. Reactions with bases, for instance, can result in the cleavage of the thiadiazole ring, forming new compounds with different functional groups. These transformations highlight the versatile chemical nature of the thiadiazole derivatives (Maadadi et al., 2017).
Physical Properties Analysis
The physical properties of 1,3,4-thiadiazole derivatives can be inferred from their molecular structure and synthesis process. While specific details on the physical properties of this compound are scarce, related compounds demonstrate stability and reactivity that suggest a wide range of physical states and solubility characteristics, impacting their handling and application in various domains.
Chemical Properties Analysis
The chemical properties of these compounds are significantly influenced by their thiadiazole core, which imparts them with a range of reactivities toward different chemical reagents. The presence of the thiadiazole ring in the structure of these compounds contributes to their potential as intermediates in the synthesis of more complex molecules, offering a gateway to a variety of chemical transformations and applications (Dani et al., 2013).
Wirkmechanismus
Safety and Hazards
Carbamates can have various safety and hazard profiles depending on their specific structure. For example, some carbamates are used as pesticides and can be harmful if ingested or inhaled . The specific safety and hazards of “butyl [5-(2-furyl)-1,3,4-thiadiazol-2-yl]carbamate” would need to be determined through further analysis.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
butyl N-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O3S/c1-2-3-6-17-11(15)12-10-14-13-9(18-10)8-5-4-7-16-8/h4-5,7H,2-3,6H2,1H3,(H,12,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAPJTBYLUJGACT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)NC1=NN=C(S1)C2=CC=CO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-{[4-(dimethylamino)benzylidene]amino}-2-(ethylimino)-1,3-thiazolidin-4-one](/img/structure/B4542193.png)

![N-[(4-chloro-1-ethyl-1H-pyrazol-3-yl)methyl]-1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4542200.png)
![ethyl 4-[4-(4-morpholinyl)benzoyl]-1-piperazinecarboxylate](/img/structure/B4542207.png)
![3-[(3-fluoro-4-methoxybenzyl)thio]-5-(3-fluorophenyl)-4-phenyl-4H-1,2,4-triazole](/img/structure/B4542213.png)

![N-{1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-yl}-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B4542227.png)

![N-(3-acetylphenyl)-2-{[4-allyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4542238.png)
![(2,3-dimethoxybenzyl)[2-(trifluoromethyl)benzyl]amine oxalate](/img/structure/B4542243.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-2-thiophenesulfonamide](/img/structure/B4542254.png)

![N-[4-(4-morpholinylsulfonyl)phenyl]-N'-(1-propyl-4-piperidinyl)thiourea](/img/structure/B4542282.png)